N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Overview
Description
“N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide” is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide” typically involves multi-step organic reactions. The starting materials often include 2-ethoxyaniline and a quinoxaline derivative. The key steps may involve:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone under acidic conditions.
Acylation Reaction: The quinoxaline core can then be acylated using an appropriate acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution Reaction: The ethoxy group can be introduced via a nucleophilic substitution reaction using 2-ethoxyaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction may produce reduced quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: The compound could be studied for its pharmacokinetic and pharmacodynamic properties.
Material Science: Quinoxaline derivatives are known for their electronic properties, making them candidates for use in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of “N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide” would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-(3-oxo-2-quinoxalinyl)acetamide
- N-(2-methoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
- N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-pyridyl)acetamide
Uniqueness
“N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide” is unique due to its specific substitution pattern and the presence of both ethoxy and quinoxaline moieties. This combination may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-24-16-10-6-5-9-14(16)20-17(22)11-15-18(23)21-13-8-4-3-7-12(13)19-15/h5-6,9-10,12-13,15,19H,2-4,7-8,11H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQDEPANIZFUCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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